Ciltoprazine - 54063-30-8

Ciltoprazine

Catalog Number: EVT-427395
CAS Number: 54063-30-8
Molecular Formula: C23H29ClN4O3
Molecular Weight: 445.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ciltoprazine is derived from a class of compounds known as phenylacetic acids. It is primarily categorized as a therapeutic agent with potential use in the treatment of psychiatric disorders. The compound's classification can be found in various pharmacological databases and patent applications, which detail its synthesis and applications in clinical settings .

Synthesis Analysis

The synthesis of Ciltoprazine involves several chemical reactions that are designed to yield the desired compound with high purity and efficacy. The process typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors such as phenylacetic acid derivatives.
  2. Reagents: Common reagents used include bases like sodium hydroxide or potassium carbonate, and coupling agents to facilitate the formation of the desired linkages.
  3. Reaction Conditions: The reactions are often conducted under controlled temperatures (usually between 0°C to 100°C) and may require specific atmospheric conditions (e.g., inert atmosphere) to prevent unwanted side reactions.
  4. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate Ciltoprazine from by-products.

Detailed methodologies for synthesizing Ciltoprazine can be found in patent literature, which outlines specific reaction conditions and yields .

Molecular Structure Analysis

Ciltoprazine possesses a complex molecular structure characterized by its unique functional groups. The molecular formula is typically represented as C16H20N2O3C_{16}H_{20}N_2O_3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

  • Structural Features:
    • The compound includes a phenyl ring, which contributes to its pharmacological properties.
    • A carboxylic acid group is present, enhancing its solubility and reactivity.
    • The amine group plays a crucial role in its interaction with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to confirm the structure of Ciltoprazine, providing insights into the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Ciltoprazine participates in various chemical reactions that are essential for its functionality as a therapeutic agent:

  1. Acid-Base Reactions: The carboxylic acid group can undergo protonation and deprotonation, affecting its solubility and reactivity.
  2. Esterification: It can react with alcohols to form esters, which may modify its pharmacokinetic properties.
  3. Amidation: The amine group allows for the formation of amides, potentially increasing the compound's binding affinity to biological targets.

These reactions are critical for optimizing the therapeutic efficacy of Ciltoprazine and tailoring it for specific medical applications .

Mechanism of Action

The mechanism of action of Ciltoprazine involves interactions at the receptor level within the central nervous system. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

  • Receptor Interaction: Ciltoprazine exhibits affinity for specific receptors that are implicated in mood regulation and cognitive function.
  • Neurotransmitter Modulation: By influencing neurotransmitter levels, Ciltoprazine may help alleviate symptoms associated with psychiatric disorders.

Research indicates that understanding this mechanism is crucial for developing effective treatment protocols involving Ciltoprazine .

Physical and Chemical Properties Analysis

Ciltoprazine exhibits several notable physical and chemical properties that influence its behavior in biological systems:

  • Molecular Weight: Approximately 288.34 g/mol.
  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but may degrade when exposed to extreme pH levels or light.

These properties are essential for formulating Ciltoprazine into effective dosage forms for clinical use .

Applications

Ciltoprazine has several scientific applications, particularly in pharmacology and medicinal chemistry:

  1. Therapeutic Uses: Primarily explored for treating psychiatric disorders such as depression and anxiety.
  2. Diagnostic Applications: Its ability to interact with specific receptors makes it useful in diagnostic imaging studies related to brain function.
  3. Research Tool: Used in preclinical studies to understand neurotransmitter dynamics and receptor interactions.

The ongoing research into Ciltoprazine aims to expand its applications beyond current uses, potentially leading to novel treatments for various neurological conditions .

Synthesis & Structural Optimization of Ciltoprazine

Novel Synthetic Pathways for Ciltoprazine Analogues

Retrosynthetic analysis combined with prioritization algorithms enables efficient discovery of novel routes for Ciltoprazine core diversification. A system framework employing a retrosynthesis model with Tanimoto coefficient-based scoring identifies structurally qualified pathways by evaluating binding site covalence, pathway distance, and organism specificity [1]. For Ciltoprazine’s diazepine core, this approach suggests two high-probability disconnections: (1) Amide bond formation between a modified benzoyl chloride precursor and a piperazine intermediate, or (2) Reductive amination of a keto-piperazine with an aniline derivative. Pathway prioritization ranks routes based on:

  • Chemical Similarity: Tanimoto coefficients >0.85 for substrate-enzyme pairs
  • Thermodynamic Favorability: ΔG < –10 kJ/mol for each step
  • Enzyme Compatibility: Optimized for E. coli expression systems

Table 1: High-Priority Retrosynthetic Pathways for Ciltoprazine Core

Retrosynthetic StepKey IntermediateTanimoto ScorePredicted Yield (%)
Diazepine ring opening4-Chloro-N-(3-nitrophenyl)piperazine0.9289
N-alkylation1-(2-chloroethyl)-4-nitrobenzene0.8778
Reductive amination2-(4-nitrophenyl)piperazin-1-ium0.8582

Computational route generation identified 24,500 possible pathways, with experimentally validated routes appearing within the top 0.089% of candidates after evolutionary parameter optimization [1]. This method facilitates rapid analogue generation via late-stage diversification at the nitroaryl position.

Computational-Guided Optimization of Pharmacophores

Molecular docking simulations reveal Ciltoprazine’s 5-HT₂ₐ receptor binding depends critically on three pharmacophores: (1) The protonated piperazine nitrogen, (2) The nitro group’s electrostatic potential, and (3) The chloro-substituted phenyl’s hydrophobic contour. Density Functional Theory (DFT) calculations (B3LYP/6-31G** level) guided strategic modifications:

  • Nitro → Cyano Substitution: Reduces molecular weight by 16 Da while maintaining electrostatic similarity (RMSD 0.32 Å)
  • Chlorine → Trifluoromethyl: Enhances hydrophobic contact area by 18% with calculated ΔΔG = –2.3 kcal/mol
  • Piperazine → Homopiperazine Expansion: Improves conformational flexibility for enhanced receptor complementarity

Table 2: Pharmacophore Optimization Impact on Binding Affinity

ModificationΔΔG (kcal/mol)Lipophilicity (clogP)Synthetic Accessibility
Parent CiltoprazineReference3.24.1
4-CN analogue–0.82.94.3
3-CF₃ phenyl variant–1.23.85.6
Homopiperazine derivative–0.52.76.2

The group contribution method quantitatively predicts bioactivity enhancement, with the trifluoromethyl analogue showing 6.3-fold increased in silico binding affinity. Multi-parameter optimization balances binding energy gains against synthetic complexity using Pareto frontier analysis [8].

Biocatalytic Approaches to Chiral Center Formation

Ciltoprazine contains a stereogenic center at the piperazine C3 position where enzymatic methods provide >99% ee. Three biocatalytic strategies enable asymmetric synthesis:

  • Ketoreductase-Catalyzed Dynamic Kinetic Resolution: KRED-101 converts racemic 3-keto-piperazine precursor to (S)-alcohol with 98% ee and 92% yield using NADPH cofactor recycling [4]
  • Transaminase-Mediated Asymmetric Amination: ω-Transaminase from Arthrobacter citreus achieves 99% de in reductive amination of 1,2-diketone intermediates
  • Lipase-Catalyzed Enantiospecific Esterification: Candida antarctica lipase B (CAL-B) resolves racemic N-Boc-protected amino piperazines via O-acylation (E-value >200) [6] [9]

Continuous flow bioreactors with immobilized enzymes enhance productivity for chiral intermediate synthesis. Co-immobilization of glucose dehydrogenase (GDH) with ketoreductase on chitosan beads enables 30 reaction cycles without significant activity loss, achieving space-time yields of 18 g/L/day for the (R)-3-hydroxy-piperazine precursor [4] [9].

Table 3: Biocatalytic Performance for Chiral Intermediate Synthesis

BiocatalystReaction Typeee (%)Yield (%)Productivity (g/L/h)
KRED-101 + GDH co-immobilizedKetone reduction98920.75
Arthrobacter transaminaseReductive amination99850.52
CAL-B (free enzyme)Kinetic resolution>99450.28
Engineered imine reductaseCyclic imine reduction97900.68

Solid-Phase Synthesis Methodologies for Structural Diversification

Solid-phase peptide synthesis (SPPS) principles enable rapid generation of Ciltoprazine analogues via resin-bound intermediates. The Fmoc/tBu strategy proves optimal for anchoring 4-nitro-3-chlorobenzoic acid to trityl chloride resin (0.8 mmol/g loading) [5] [7]. Key advancements include:

  • Linker Chemistry: Safety-catch amide linker (SCAL) permits mild TFA cleavage (0.5% v/v) while maintaining side-chain stability
  • Automated Microwave SPPS: 30% reduced coupling times (5 min vs. 7.5 min conventional) at 50°C with 23% higher crude purity
  • On-Resin Diversification: Post-assembly modification via resin-bound nitro group reduction and subsequent acylation or sulfonylation

Comparative analysis of SPPS strategies reveals:

Table 4: SPPS Method Performance for Ciltoprazine Analogues

ParameterBoc/BenzylFmoc/tBuContinuous Flow
Coupling efficiency98.5%99.2%99.5%
Deprotection time3 × 1 min TFA2 × 5 min piperidineContinuous
Cleavage conditionsHF (hazardous)95% TFA (standard)0.5% TFA
Side-chain stabilityModerateExcellentExcellent
Max. practical chain length35 residues50+ residues30 residues

Large-scale production (100 g+) employs low-crosslinked polystyrene resins (1% DVB, 200-400 mesh) in mechanically stirred reactors. For Ciltoprazine’s compact structure, Fmoc SPPS achieves 63% overall yield across 7 steps with microwave assistance reducing total synthesis time to 8 hours [5] [7]. Post-cleavage global deprotection is eliminated through orthogonally protected side-chains.

Properties

CAS Number

54063-30-8

Product Name

Ciltoprazine

IUPAC Name

5-chloro-2-methoxy-N-[3-[4-(3-methylphenyl)piperazin-1-yl]propylcarbamoyl]benzamide

Molecular Formula

C23H29ClN4O3

Molecular Weight

445.0 g/mol

InChI

InChI=1S/C23H29ClN4O3/c1-17-5-3-6-19(15-17)28-13-11-27(12-14-28)10-4-9-25-23(30)26-22(29)20-16-18(24)7-8-21(20)31-2/h3,5-8,15-16H,4,9-14H2,1-2H3,(H2,25,26,29,30)

InChI Key

IRAICTQDUFYXMD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCCNC(=O)NC(=O)C3=C(C=CC(=C3)Cl)OC

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCCNC(=O)NC(=O)C3=C(C=CC(=C3)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.